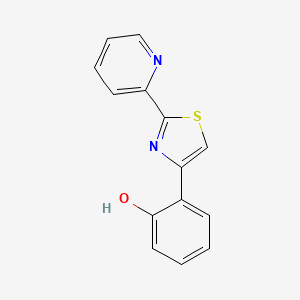![molecular formula C12H16N4O B2781903 N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 2319803-75-1](/img/structure/B2781903.png)
N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . Pyrrolo[2,3-d]pyrimidines are known for their pronounced cytotoxic activity . They are being explored as potential antitubercular agents and targeted kinase inhibitors (TKIs) .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves a series of steps. For example, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were successfully synthesized in three steps with high yields .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of halogen atoms (such as fluorine, chlorine, bromine, or iodine) in their chemical structure . These atoms are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . For instance, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, they are likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Breast Cancer Treatment
Pyrrolo[2,3-d]pyrimidine derivatives have garnered attention for their potential in breast cancer therapy. Ribociclib and palbociclib, both selective CDK4/6 inhibitors, contain active fragments derived from this compound class. Clinical studies have demonstrated that combining ribociclib or palbociclib with endocrine therapy significantly improves progression-free survival (PFS) and overall survival (OS) in estrogen receptor-positive (ER+) advanced breast cancer. These inhibitors are now approved for first-line treatment in combination with aromatase inhibitors .
Antiproliferative Effects on Breast Cancer Cells
Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives exhibit significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. Notably, they demonstrate higher anticancer activity against triple-negative breast cancer cells compared to ribociclib, highlighting their potential as novel therapeutic agents .
Structural Confirmation Studies
The benzylidene protons of pyrrolo[2,3-d]pyrimidine derivatives have been detected, providing valuable information for structural confirmation during synthesis .
Therapeutic Interest in Pyridopyrimidine Derivatives
While not specific to N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, it’s worth noting that pyridopyrimidine derivatives, including those with pyrrolo[2,3-d]pyrimidine moieties, have shown therapeutic interest. Researchers have explored various synthetic protocols to prepare these derivatives for potential therapeutic applications .
Biological Activities of Pyrrolopyrazine Derivatives
Although not directly related to the compound , pyrrolopyrazine derivatives (including pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine, and 6H-pyrrolo[3,4-b]pyrazine) have been investigated for their biological activities. These studies contribute to our understanding of related heterocycles and their potential applications .
Other Unexplored Applications
While the above applications highlight the compound’s relevance, ongoing research may uncover additional uses. Researchers continue to explore its properties in various contexts, including drug discovery, materials science, and chemical biology.
Future Directions
properties
IUPAC Name |
N-cyclopentyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-12(15-10-3-1-2-4-10)16-6-9-5-13-8-14-11(9)7-16/h5,8,10H,1-4,6-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIWFLWXCRSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)

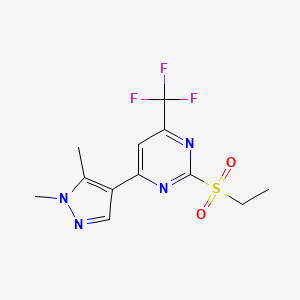
![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)
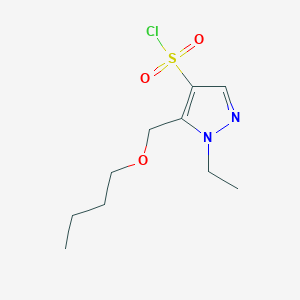
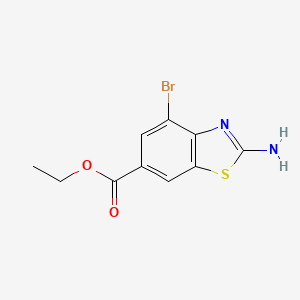
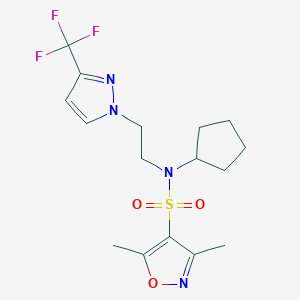
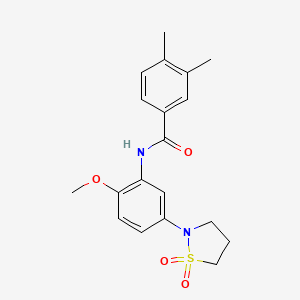


![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2781842.png)
